

PIKfyve-IN-1: A Potent Inducer of Cytoplasmic Vacuolation for Cellular Research

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Compound of Interest

Compound Name: *PIKfyve-IN-1*

Cat. No.: *B10830885*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve-IN-1 is a highly potent and cell-permeable chemical probe that specifically inhibits the phosphoinositide kinase, PIKfyve. This kinase is a critical regulator of endomembrane trafficking and lysosomal homeostasis through its synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P). Inhibition of PIKfyve disrupts these pathways, leading to a characteristic cellular phenotype of extensive cytoplasmic vacuolation. This phenomenon arises from the swelling and fusion of late endosomes and lysosomes, making **PIKfyve-IN-1** a valuable tool for studying endo-lysosomal biology, autophagy, and cellular stress responses. These application notes provide detailed protocols for utilizing **PIKfyve-IN-1** to induce and analyze cytoplasmic vacuolation in cultured cells.

Mechanism of Action

PIKfyve is the primary kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce PI(3,5)P₂.^[1] This phosphoinositide is essential for the proper functioning of late endosomes and lysosomes, playing a key role in membrane fission and ion homeostasis.^{[1][2]} **PIKfyve-IN-1**, by inhibiting the catalytic activity of PIKfyve, leads to a rapid depletion of cellular PI(3,5)P₂.^[1] The loss of this critical signaling lipid impairs the function of downstream effectors, including lysosomal ion channels like TRPML1, leading to an osmotic imbalance and the subsequent swelling of these organelles to form large cytoplasmic vacuoles.^{[1][2]}

Chemical Properties of PIKfyve-IN-1

Property	Value
Molecular Formula	C ₂₀ H ₂₁ N ₅
Molecular Weight	331.41 g/mol
CAS Number	2857982-26-2
Solubility	Soluble in DMSO
Storage	Store at -20°C as a solid or in solution

Quantitative Data on PIKfyve Inhibitors

The following table summarizes the inhibitory potency of **PIKfyve-IN-1** and other commonly used PIKfyve inhibitors. It is important to note that the IC₅₀ for inducing cytoplasmic vacuolation can be cell-type dependent and may differ from the enzymatic IC₅₀.

Inhibitor	Target	IC ₅₀ (Enzymatic Assay)	Cell-based Assay Notes
PIKfyve-IN-1	PIKfyve	6.9 nM	Induces vacuolation at nanomolar concentrations.
Apilimod	PIKfyve	~10 nM	Induces vacuolation in various cell lines (e.g., MEFs, C2C12) at 20 nM. [3]
YM201636	PIKfyve	~33 nM	Causes cytoplasmic vacuolation in MEFs and C2C12 cells at 800 nM. [3]
Vacuolin-1	PIKfyve	Not specified	Induces vacuolation in HeLa cells at 1 µM. [4]

Experimental Protocols

Protocol 1: Induction of Cytoplasmic Vacuolation in Cultured Cells

This protocol describes a general procedure for treating cultured mammalian cells with **PIKfyve-IN-1** to induce cytoplasmic vacuolation.

Materials:

- Mammalian cell line of interest (e.g., HeLa, A549, MEFs)
- Complete cell culture medium
- **PIKfyve-IN-1** (stock solution in DMSO, e.g., 10 mM)
- Phosphate-buffered saline (PBS)
- Microscope (phase-contrast or DIC)
- Multi-well cell culture plates

Procedure:

- **Cell Seeding:** Seed cells in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
- **PIKfyve-IN-1 Preparation:** Prepare a working solution of **PIKfyve-IN-1** in complete cell culture medium. A typical starting concentration range is 10-100 nM. Perform serial dilutions to test a range of concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest **PIKfyve-IN-1** treatment.
- **Treatment:** Remove the existing medium from the cells and replace it with the medium containing the desired concentration of **PIKfyve-IN-1** or vehicle control.
- **Incubation:** Incubate the cells for the desired period. Vacuolation is typically observable within 1-4 hours and becomes more pronounced with longer incubation times (up to 24 hours).^[5]

- Observation: Visualize the cells under a phase-contrast or DIC microscope. Vacuoles will appear as clear, swollen, phase-lucent structures within the cytoplasm.

Protocol 2: Quantification of Cytoplasmic Vacuolation

This protocol provides two common methods for quantifying the extent of vacuolation.

Method A: Manual Counting of Vacuolated Cells

- Following treatment as described in Protocol 1, acquire images from multiple random fields for each treatment condition.
- Manually count the total number of cells and the number of cells exhibiting significant vacuolation in each field. A cell can be defined as "vacuolated" if a significant portion of its cytoplasm is occupied by one or more large vacuoles.
- Express the extent of vacuolation as the percentage of vacuolated cells relative to the total number of cells.

Method B: Measurement of Vacuole Area

- Acquire images of the cells as in Method A.
- Using image analysis software (e.g., ImageJ/Fiji), manually or automatically outline the cell boundaries and the boundaries of the vacuoles within each cell.
- Calculate the total area of the vacuoles and the total area of the cell.
- The extent of vacuolation can be expressed as the ratio of the vacuolar area to the total cell area.

Protocol 3: Co-localization with Lysosomal Markers

This protocol is used to confirm that the induced vacuoles are of endo-lysosomal origin.

Materials:

- Cells grown on coverslips in a multi-well plate

- **PIKfyve-IN-1**

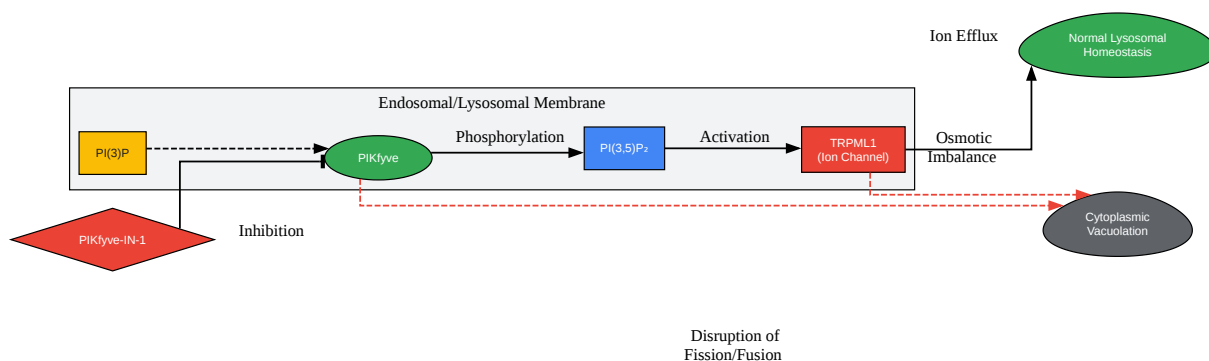
- Lysosomal marker (e.g., LysoTracker dye or antibody against LAMP1)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary and fluorescently-labeled secondary antibodies (if using immunostaining)
- Mounting medium with DAPI
- Fluorescence microscope

Procedure:

- Treat cells with **PIKfyve-IN-1** as described in Protocol 1.
- For LysoTracker Staining: During the last 30-60 minutes of incubation, add LysoTracker dye to the culture medium according to the manufacturer's instructions.
- Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilization (for immunostaining): Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
- Blocking (for immunostaining): Wash with PBS and block with 5% BSA for 1 hour.
- Antibody Incubation (for immunostaining): Incubate with primary antibody against a lysosomal marker (e.g., LAMP1) overnight at 4°C. The following day, wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
- Mounting: Wash with PBS and mount the coverslips on microscope slides using mounting medium with DAPI.

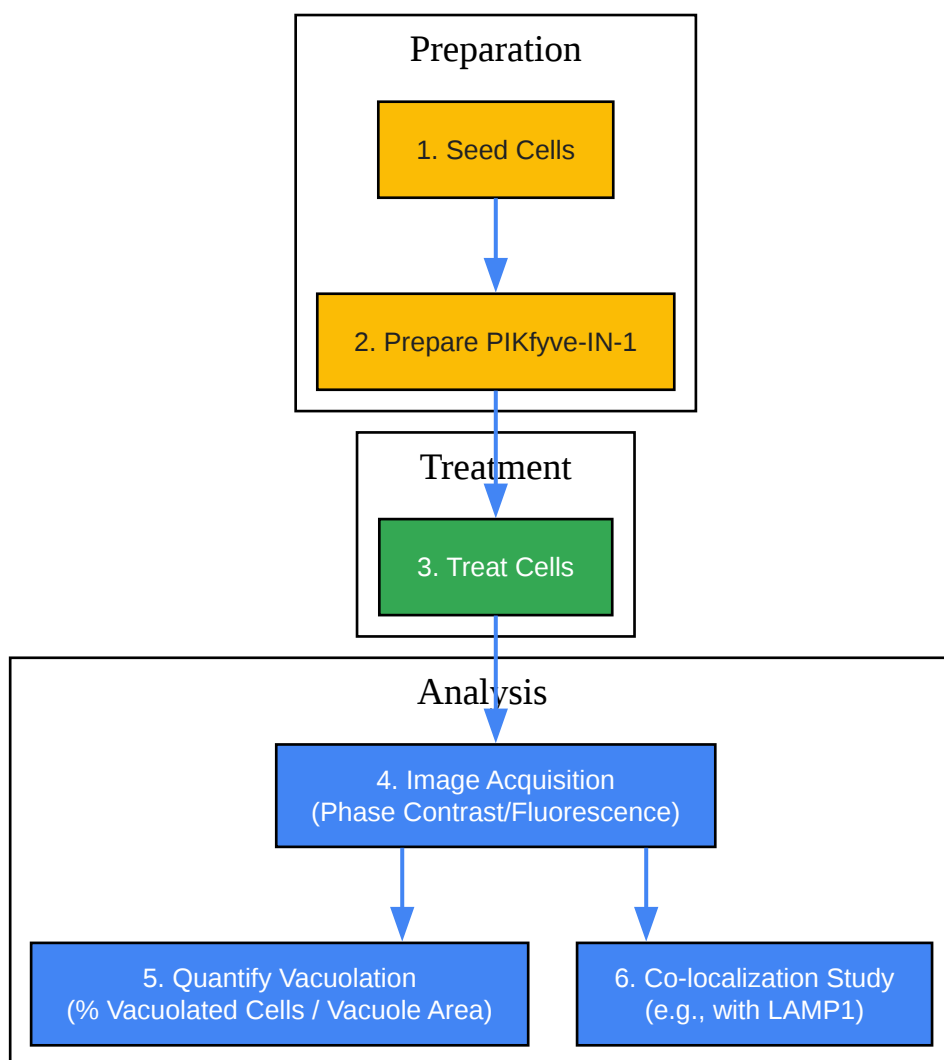
- Imaging: Visualize the cells using a fluorescence microscope. The induced vacuoles are expected to co-localize with the lysosomal marker.

Visualizations



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Caption: PIKfyve signaling pathway and its inhibition by **PIKfyve-IN-1**.



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